molecular formula C10H16O2 B13325361 2,2-Dimethyl-5-propanoylcyclopentan-1-one

2,2-Dimethyl-5-propanoylcyclopentan-1-one

Cat. No.: B13325361
M. Wt: 168.23 g/mol
InChI Key: FGJVOUGMTNEBIE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-propanoylcyclopentan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclopentanone derivative, characterized by the presence of a propanoyl group and two methyl groups attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-propanoylcyclopentan-1-one typically involves the reaction of cyclopentanone with propanoyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate enolate, which then undergoes acylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-propanoylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-5-propanoylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-propanoylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-propanoylcyclopentan-1-one is unique due to the presence of both the propanoyl group and two methyl groups, which confer specific reactivity and steric effects that are not observed in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2-dimethyl-5-propanoylcyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-4-8(11)7-5-6-10(2,3)9(7)12/h7H,4-6H2,1-3H3

InChI Key

FGJVOUGMTNEBIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

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